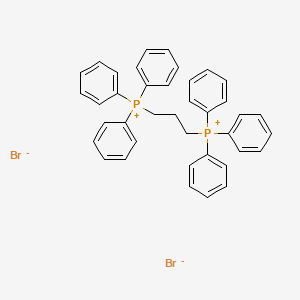
Trimethylenebis(triphenylphosphonium bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylenebis(triphenylphosphonium bromide) is a chemical compound with the molecular formula C39H36P2Br2. It is a phosphonium salt that consists of a trimethylene (1,3-propanediyl) linker connecting two triphenylphosphonium cations, each paired with a bromide anion. This compound is known for its utility in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Synthesis from Triphenylphosphine: Trimethylenebis(triphenylphosphonium bromide) can be synthesized by reacting triphenylphosphine with 1,3-dibromopropane in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with stringent control of temperature, pressure, and stoichiometry to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: Trimethylenebis(triphenylphosphonium bromide) can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the phosphonium salt to its corresponding phosphine oxide.
Substitution: The bromide anions in the compound can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides, phosphates, and other oxidized derivatives.
Reduction: Phosphine oxides and corresponding reduced phosphonium salts.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Trimethylenebis(triphenylphosphonium bromide) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalysis: The compound can act as a phase transfer catalyst, facilitating reactions between reagents in different phases.
Biology: It is used in biological studies to investigate cellular processes and interactions.
Medicine: Trimethylenebis(triphenylphosphonium bromide) is explored for its potential therapeutic applications, such as in cancer treatment and antimicrobial agents.
Industry: It is employed in the production of materials and chemicals, including polymers and fine chemicals.
作用机制
The mechanism by which trimethylenebis(triphenylphosphonium bromide) exerts its effects depends on the specific application. In catalysis, it often works by transferring the triphenylphosphonium cation to the organic substrate, thereby increasing the reactivity of the substrate. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substrates.
相似化合物的比较
Triphenylphosphine oxide: A related compound where the phosphonium salt is oxidized to form the oxide.
Tetramethylenebis(triphenylphosphonium bromide): A similar compound with a longer linker, used in different synthetic applications.
Triphenylmethylphosphonium bromide: A simpler phosphonium salt with a single triphenylphosphonium cation.
Uniqueness: Trimethylenebis(triphenylphosphonium bromide) is unique due to its bidentate nature, allowing it to form more complex structures and participate in a wider range of reactions compared to its monodentate counterparts.
属性
CAS 编号 |
7333-67-7 |
|---|---|
分子式 |
C39H36BrP2+ |
分子量 |
646.6 g/mol |
IUPAC 名称 |
triphenyl(3-triphenylphosphaniumylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C39H36P2.BrH/c1-7-20-34(21-8-1)40(35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-41(37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39;/h1-18,20-31H,19,32-33H2;1H/q+2;/p-1 |
InChI 键 |
RJUVVNLKTAWSCY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















